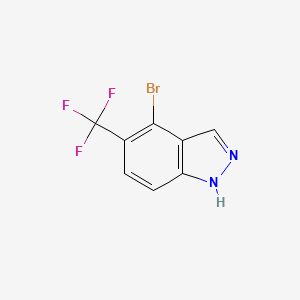

4-Bromo-5-(trifluoromethyl)-1H-indazole

Description

Properties

IUPAC Name |

4-bromo-5-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-4-3-13-14-6(4)2-1-5(7)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTWVEKYKXGGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)-1H-indazole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] Its structural resemblance to indole, a common motif in biologically active molecules, allows it to serve as a bioisostere, offering a distinct profile of chemical and physical properties. The strategic incorporation of a trifluoromethyl (-CF3) group and a bromine atom, as seen in 4-Bromo-5-(trifluoromethyl)-1H-indazole, further enhances its utility as a versatile building block in drug discovery.

The trifluoromethyl group is particularly valued for its ability to increase metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.[2] The bromine atom, on the other hand, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in the field of drug development.

Core Chemical Properties

This compound is a substituted aromatic heterocyclic compound. While extensive experimental data on its physicochemical properties is not widely published, its core characteristics can be summarized and inferred from available data on similar compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃N₂ | [3] |

| Molecular Weight | 265.03 g/mol | [3] |

| CAS Number | 1428234-73-4 | [3] |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water | Inferred from related compounds |

| Storage | Store in a cool, dry place, sealed in a dry environment at room temperature. |

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The proton on the indazole nitrogen (N-H) will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons on the benzene ring will exhibit characteristic splitting patterns based on their coupling with each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the bromine atom will be shifted downfield.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its wide chemical shift range and high sensitivity.[4][5] The ¹⁹F NMR spectrum of this compound is expected to show a sharp singlet for the -CF₃ group, likely in the range of -60 to -65 ppm (relative to CFCl₃).[6] The precise chemical shift can provide information about the electronic environment of the trifluoromethyl group.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation pattern would likely involve the loss of bromine and the trifluoromethyl group.

Synthesis of this compound: A Plausible Pathway

A definitive, published synthetic protocol for this compound is not widely available. However, based on established methods for the synthesis of substituted indazoles, a reliable synthetic route can be proposed.[7][8] The following multi-step synthesis is adapted from a patented procedure for a structurally similar compound, 5-bromo-4-fluoro-1H-indazole.[7]

The proposed synthesis starts from a commercially available substituted aniline and proceeds through diazotization followed by cyclization.

Sources

- 1. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Bromo-5-iodo-6-(trifluoromethyl)-1H-indazole | C8H3BrF3IN2 | CID 171567705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

4-Bromo-5-(trifluoromethyl)-1H-indazole CAS 1428234-73-4

An In-Depth Technical Guide to 4-Bromo-5-(trifluoromethyl)-1H-indazole

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1428234-73-4), a key heterocyclic building block for professionals in drug discovery and medicinal chemistry. The indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] This document elucidates the compound's core chemical properties, outlines a detailed synthetic methodology, and explores its applications as a versatile intermediate for developing targeted therapeutics. By integrating field-proven insights with established chemical principles, this guide serves as an essential resource for researchers aiming to leverage this molecule's unique structural features for the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational to the development of bioactive compounds and commercial drugs.[1] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][4] The indazole core is a key feature in several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, underscoring its importance in modern pharmacology.[3][5]

This compound emerges as a particularly valuable derivative. Its structure is strategically functionalized with two key moieties:

-

A Bromine Atom (Br) at the C4 Position: This serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the facile introduction of diverse molecular fragments, which is critical for structure-activity relationship (SAR) studies during lead optimization.[6]

-

A Trifluoromethyl Group (CF₃) at the C5 Position: The inclusion of a CF₃ group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[7][8] It can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This unique combination of a reactive handle and a property-modulating group makes this compound a potent building block for constructing complex molecular architectures aimed at specific biological targets.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and research. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1428234-73-4 | [9][10][11][12] |

| Molecular Formula | C₈H₄BrF₃N₂ | [11][12] |

| Molecular Weight | 265.03 g/mol | [11][13] |

| IUPAC Name | This compound | |

| Purity | Typically ≥95% (Commercial Sources) | [12] |

| Physical Form | Solid | |

| Topological Polar Surface Area (TPSA) | 28.7 Ų (Computed) | [13] |

| logP (Computed) | 3.5 (Computed) | [13] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Note: Some properties are computationally derived from close structural analogs and may vary slightly from experimental values.

Synthesis Methodology: A Strategic Approach

The proposed multi-step synthesis starts from a commercially available substituted toluene and proceeds through nitration, reduction, diazotization, and cyclization.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Protocol Pillar: Causality and Self-Validation

This protocol is designed as a self-validating system. Each step includes checkpoints (e.g., TLC, LC-MS analysis) to confirm the conversion of starting material to product before proceeding, ensuring efficiency and minimizing waste. The choice of reagents and conditions is based on established mechanisms to maximize yield and purity.

Step 1: Diazotization of 2-Bromo-4-(trifluoromethyl)aniline

-

Causality: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt. This intermediate is highly reactive and poised for cyclization. The low temperature (0-5°C) is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Methodology:

-

Suspend 2-Bromo-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Stir the resulting mixture at 0-5°C for 30-45 minutes. The formation of the diazonium salt can be monitored by the disappearance of the starting aniline via TLC or LC-MS.

-

Step 2: Reductive Cyclization to Form the Indazole Ring

-

Causality: The diazonium salt is reduced and cyclized to form the stable indazole ring. A mild reducing agent like tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃) is used. The reduction facilitates the intramolecular attack to form the N-N bond of the pyrazole portion of the indazole.

-

Methodology:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete cyclization.

-

Monitor the reaction progress by TLC or LC-MS until the intermediate is fully consumed.

-

Cool the mixture and neutralize it by the slow addition of a saturated sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure this compound.

-

Applications in Drug Discovery: A Versatile Pharmacophore

The true value of this compound lies in its application as a versatile building block for synthesizing potent and selective inhibitors of key biological targets, particularly protein kinases.[6]

Role as a Kinase Inhibitor Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The indazole nucleus is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.[1] Derivatives of this compound can be elaborated to target specific kinases involved in oncogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR).

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based inhibitor.

Protocol: Suzuki-Miyaura Cross-Coupling for Library Synthesis

The bromine atom at the C4 position is ideal for diversification using Suzuki-Miyaura coupling. This protocol details how to attach a new aryl or heteroaryl group, a common step in building a library of potential drug candidates.

-

Causality: This palladium-catalyzed reaction forms a new carbon-carbon bond between the sp²-hybridized carbon of the bromo-indazole and an organoboron compound. The choice of ligand (e.g., a phosphine ligand) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Methodology:

-

To a reaction vial, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a carbonate base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water).

-

Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Seal the vial and heat the mixture to 80-100°C with stirring for 2-12 hours.

-

Self-Validation: Monitor the reaction's completion by taking small aliquots and analyzing them via LC-MS to observe the consumption of the starting material and the appearance of the desired product mass.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography or preparative HPLC to obtain the desired coupled product.

-

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its strategically placed bromo and trifluoromethyl groups provide an ideal platform for synthetic elaboration and property optimization. The methodologies and applications detailed in this guide underscore its utility as a core scaffold for building libraries of novel compounds, particularly for targeting protein kinases in oncology and other therapeutic areas. By providing a clear understanding of its synthesis and reactivity, this document empowers researchers to effectively integrate this potent building block into their discovery pipelines.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Pharmacological Properties of Indazole Derivatives: Recent Developments.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Indazole - Wikipedia. Wikipedia.

- Understanding the Role of Indazole Deriv

- Trifluoromethylation of 2H‐indazole with Langlois reagent.

- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Deriv

- 1428234-73-4|this compound. Ambeed.com.

- MSDS of this compound. Capot Chemical.

- Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H. Benchchem.

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Medium.

- Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI.

- 4-Bromo-5-fluoro-1H-indazole | 1056264-22-2. Sigma-Aldrich.

- 2H-Indazole synthesis. Organic Chemistry Portal.

- This compound - CAS:1428234-73-4. Sunway Pharm Ltd.

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- 3-Bromo-5-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 26985641. PubChem.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole. Benchchem.

- This compound. Amerigo Scientific.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review [mdpi.com]

- 9. 1428234-73-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. capotchem.com [capotchem.com]

- 11. This compound - CAS:1428234-73-4 - Sunway Pharm Ltd [3wpharm.com]

- 12. This compound - Amerigo Scientific [amerigoscientific.com]

- 13. 3-Bromo-5-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 26985641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive analysis of the molecular properties, synthesis, and applications of 4-Bromo-5-(trifluoromethyl)-1H-indazole, with a foundational emphasis on its molecular weight and its implications in a research context.

Introduction: The Strategic Value of a Fluorinated Indazole Scaffold

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds serve as indispensable building blocks for the synthesis of novel therapeutic agents. Among these, this compound has emerged as a molecule of significant interest. Its unique architecture, featuring an indazole core functionalized with both a bromine atom and a trifluoromethyl group, offers a powerful combination of chemical reactivity and desirable pharmacokinetic properties. This guide provides a detailed examination of this compound, beginning with its most fundamental characteristic—the molecular weight—and expanding to its synthesis, applications, and practical laboratory use.

PART 1: Core Molecular Attributes and Physicochemical Profile

A precise understanding of a compound's molecular attributes is the bedrock of all subsequent experimental design and interpretation. The molecular weight, in particular, governs everything from reaction stoichiometry to the preparation of standardized assays.

Molecular Weight: The Quantitative Cornerstone

The molecular formula for this compound is C₈H₄BrF₃N₂ .[1][2][3] Based on this composition, its molecular weight is a critical parameter for all quantitative work.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrF₃N₂ | [1][2][3] |

| Average Molecular Weight | 265.03 g/mol | [2][3][4][5] |

| Monoisotopic Mass | 263.9513 Da | N/A |

The average molecular weight of 265.03 g/mol is essential for accurately preparing solutions of a specific molarity and for calculating the mass of reactants needed for chemical synthesis. The monoisotopic mass is crucial for high-resolution mass spectrometry, allowing for unambiguous identification of the compound in complex biological or chemical matrices.

Physicochemical Properties for Practical Application

Beyond its mass, the other physical and chemical properties of this compound dictate its behavior in various experimental settings, influencing its solubility, stability, and potential as a drug candidate.

| Property | Value / Description | Source(s) |

| CAS Number | 1428234-73-4 | [1][2][3][6] |

| Purity | Typically ≥95% | [1][3] |

| Appearance | Solid | |

| Storage Conditions | Sealed in a dry environment, at room temperature or refrigerated (2-8°C) | [2][7] |

The trifluoromethyl group significantly impacts the molecule's electronic properties and lipophilicity, which can enhance metabolic stability and cell membrane permeability—key considerations in drug design.

PART 2: Synthesis and Reactivity

The synthesis of substituted indazoles like this compound involves multi-step chemical transformations. While specific patented routes exist, a generalized pathway often begins with a substituted aniline or toluene derivative, followed by a sequence of reactions to construct the bicyclic indazole core.

Figure 1. Generalized synthetic workflow for substituted indazoles.

The reactivity of this molecule is dominated by its two key functional handles:

-

The Bromine Atom: Serves as an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of diverse molecular fragments.[5]

-

The Indazole N-H: Can be deprotonated and alkylated or arylated, providing another vector for structural modification to explore structure-activity relationships (SAR).

PART 3: Applications in Drug Discovery & Development

Indazole derivatives are a well-established and privileged scaffold in medicinal chemistry, renowned for their role as bioisosteres of purines and their ability to form key hydrogen bonds with protein targets.[5] They are particularly prominent in the development of protein kinase inhibitors .[5]

The this compound core is a valuable intermediate for synthesizing inhibitors targeting kinases involved in oncology, such as VEGFR-2, which is critical for angiogenesis (the formation of new blood vessels that feed tumors).[5] The trifluoromethyl group often enhances binding affinity and improves metabolic stability, while the bromine atom provides a convenient point for diversification to optimize potency and selectivity.

PART 4: Experimental Protocol: Preparation of a Molar Stock Solution

Accurate solution preparation is fundamental to reproducible research. This protocol details the preparation of a 10 mM stock solution using the molecular weight of this compound.

Objective: To prepare 5 mL of a 10 mM stock solution in DMSO.

Materials:

-

This compound (MW = 265.03 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

5 mL volumetric flask

-

Micro-spatula and weigh paper

-

Pipettors

-

Vortex mixer

Methodology:

-

Mass Calculation:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

-

Mass (g) = 0.010 mol/L × 0.005 L × 265.03 g/mol

-

Mass (g) = 0.001325 g

-

Mass required = 1.33 mg

-

-

Weighing:

-

Carefully tare the analytical balance with a piece of weigh paper.

-

Using a micro-spatula, accurately weigh out 1.33 mg of the compound.

-

-

Dissolution:

-

Transfer the weighed solid into the 5 mL volumetric flask.

-

Add approximately 4 mL of DMSO to the flask.

-

Cap the flask and vortex thoroughly until all solid material is completely dissolved. Gentle warming in a water bath may be used if necessary.

-

-

Final Volume Adjustment:

-

Once fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus aligns with the 5 mL calibration mark.

-

-

Homogenization and Storage:

-

Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

Aliquot the stock solution into smaller, clearly labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for long-term use.

-

Figure 2. Workflow for preparing a 10 mM stock solution.

Conclusion

This compound represents a strategically important building block for drug discovery. Its utility is rooted in its fundamental molecular properties, most notably its molecular weight of 265.03 g/mol , which provides the basis for all quantitative handling. The compound's dual functionalization with bromine and a trifluoromethyl group offers chemists a versatile platform for synthesizing libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors. This guide has provided the core technical information and practical protocols necessary for its effective integration into advanced research and development workflows.

References

-

Huateng Pharma. This compound | CAS:1428234-73-4. [Link]

-

PubChem. 4-Bromo-5-iodo-6-(trifluoromethyl)-1H-indazole. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubChem. 4-bromo-1H-indazole. [Link]

-

StruChem. 7-BROMO-5-(TRIFLUOROMETHYL)-1H-INDAZOLE, 95% Purity, C8H4BrF3N2, 5 grams. [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

PharmaCompass.com. 5-Bromo-4-fluoro-1-methyl-1h-indazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Amerigo Scientific. This compound. [Link]

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. This compound - CAS:1428234-73-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. 1428234-73-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

A Technical Guide to the Structural Elucidation of 4-Bromo-5-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[3][4] The strategic introduction of substituents such as halogens and trifluoromethyl (CF₃) groups can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide presents a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 4-Bromo-5-(trifluoromethyl)-1H-indazole, a compound of interest in drug discovery programs. We detail an integrated analytical approach, combining mass spectrometry with multinuclear (¹H, ¹³C, ¹⁹F) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a practical manual, explaining not only the requisite experimental protocols but also the scientific rationale behind the selection of each technique to create a self-validating analytical system.

Introduction: The Significance of Substituted Indazoles

The indazole core, a bicyclic system comprising a fused benzene and pyrazole ring, exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[5][6] The functionalization of this scaffold is a key strategy in modern drug design. The bromine atom at the 4-position can serve as a synthetic handle for further diversification through cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 5-position is often introduced to enhance metabolic stability and improve pharmacokinetic properties. Given the potential for isomeric substitution patterns during synthesis, a rigorous and systematic approach to structure confirmation is not merely procedural—it is fundamental to ensuring the integrity of subsequent research and development. This guide provides that systematic approach.

Predicted Physicochemical Properties & Initial Assessment

Before embarking on experimental analysis, a preliminary assessment based on the proposed structure is crucial. This establishes a set of expected values against which experimental data can be compared.

| Property | Predicted Value | Rationale / Source |

| Molecular Formula | C₈H₄BrF₃N₂ | Derived from the chemical name. |

| Molecular Weight | 267.97 g/mol (for ⁷⁹Br) | Calculated based on the most abundant isotopes. |

| 269.97 g/mol (for ⁸¹Br) | The near 1:1 natural abundance of bromine isotopes is a key analytical signature.[7][8] | |

| Nominal Mass | 268 g/mol | Integer mass used for low-resolution mass spectrometry. |

| Monoisotopic Mass | 267.9513 g/mol | Exact mass for high-resolution mass spectrometry (HRMS). |

The Elucidation Workflow: A Multi-Technique Approach

The definitive confirmation of a chemical structure, particularly a novel one, relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system that minimizes ambiguity. Our workflow is designed to first confirm the elemental composition and molecular weight, then to piece together the atomic connectivity and spatial arrangement.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

4.1 Rationale High-Resolution Mass Spectrometry (HRMS) is the first experimental step. It provides the most direct confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) with high precision. For this compound, HRMS is particularly powerful due to the characteristic isotopic signature of bromine.

4.2 Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chance of observing the molecular ion.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

4.3 Expected Data & Interpretation The most critical observation will be a pair of peaks in the molecular ion region, separated by 2 m/z units, with nearly equal intensity (approximately 1:1 ratio). This is the unmistakable signature of a molecule containing a single bromine atom, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7][8][9]

| Ion | Calculated m/z ([M+H]⁺) | Observed m/z (Example) | Mass Error (ppm) | Relative Intensity |

| C₈H₅⁷⁹BrF₃N₂⁺ | 268.9591 | 268.9588 | -1.1 | ~100% |

| C₈H₅⁸¹BrF₃N₂⁺ | 270.9571 | 270.9567 | -1.5 | ~98% |

A measured mass that matches the calculated value to within 5 ppm provides strong evidence for the elemental formula C₈H₄BrF₃N₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹⁹F, ¹³C, and 2D NMR is required for unequivocal assignment.

5.1 Rationale for a Multinuclear Approach

-

¹H NMR: Identifies the number and environment of protons on the aromatic ring and the N-H proton.

-

¹⁹F NMR: Provides a clean, high-resolution signal for the CF₃ group, acting as a sensitive probe of its electronic environment.[10][11] Its chemical shift is highly diagnostic.

-

¹³C NMR: Reveals the carbon skeleton of the molecule, including quaternary carbons that are invisible in ¹H NMR. The large C-F coupling constants are key identifiers.[12]

-

2D NMR (HSQC/HMBC): These experiments correlate nuclei through bonds (¹J for HSQC, ²J and ³J for HMBC) to definitively piece the structure together.[13][14]

5.2 Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.

-

Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz.

-

Acquisition:

-

¹H: Standard pulse program.

-

¹⁹F: Standard pulse program, often with proton decoupling.

-

¹³C: Proton-decoupled pulse program (e.g., PENDANT or DEPT-135 to distinguish CH, CH₂, and CH₃ groups).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds. This is crucial for identifying quaternary carbons and linking molecular fragments.

-

5.3 Expected Spectra and Interpretation

¹H NMR (400 MHz, DMSO-d₆):

-

~13.5 ppm (s, 1H): A broad singlet corresponding to the N1-H proton of the indazole ring.[15]

-

~8.2 ppm (s, 1H): H3 proton. Appears as a singlet as it has no adjacent protons.

-

~7.9 ppm (d, 1H): H7 proton. Appears as a doublet due to coupling with H6.

-

~7.7 ppm (d, 1H): H6 proton. Appears as a doublet due to coupling with H7.

¹⁹F NMR (376 MHz, DMSO-d₆):

-

~ -61 ppm (s, 3F): A sharp singlet corresponding to the CF₃ group. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[16]

¹³C NMR (101 MHz, DMSO-d₆):

-

~140 ppm (C): C7a (Quaternary carbon).

-

~135 ppm (CH): C3.

-

~125 ppm (q, ¹JCF ≈ 270 Hz): The CF₃ carbon, split into a quartet by the three fluorine atoms.[17]

-

~124 ppm (C): C5 (Quaternary carbon attached to CF₃).

-

~122 ppm (CH): C7.

-

~120 ppm (CH): C6.

-

~115 ppm (C): C3a (Quaternary carbon).

-

~100 ppm (C): C4 (Quaternary carbon attached to Bromine).

5.4 Assembling the Puzzle with 2D NMR The final, unambiguous placement of the bromine and trifluoromethyl groups is achieved using the HMBC experiment, which reveals long-range H-C correlations.

Caption: Key HMBC correlations confirming substituent positions.

-

H3 to C4/C3a: The proton at C3 will show a correlation to the bromine-bearing carbon (C4) and the bridgehead carbon (C3a).

-

H7 to C5: The proton at C7 will show a crucial three-bond correlation to the CF₃-bearing carbon (C5). This is a definitive link.

-

H6 to C4/C7a: The proton at C6 will show correlations to C4 and the bridgehead C7a. The correlation to C4 further confirms the bromine position.

The combination of these correlations allows for the complete and unambiguous assembly of the molecular structure, leaving no doubt as to the 4-bromo and 5-trifluoromethyl substitution pattern.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound exemplifies a best-practice approach to chemical analysis. By integrating high-resolution mass spectrometry with a suite of multinuclear and multidimensional NMR experiments, we construct a powerful, self-validating workflow. HRMS confirms the elemental formula, while a cascade of 1D and 2D NMR experiments systematically reveals the atomic connectivity. The key HMBC correlation between H7 and the CF₃-substituted C5 serves as the linchpin in the final assignment. This rigorous methodology ensures the highest degree of confidence in the structural assignment, providing a solid foundation for its application in research and drug development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. azom.com [azom.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. acdlabs.com [acdlabs.com]

- 15. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 16. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

A Comprehensive Spectroscopic Guide to 4-Bromo-5-(trifluoromethyl)-1H-indazole

This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-Bromo-5-(trifluoromethyl)-1H-indazole (CAS: 1428234-73-4), a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes data from analogous structures to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of substituted indazoles.

The indazole core is a prevalent scaffold in pharmacologically active compounds, and the unique electronic properties imparted by the bromine and trifluoromethyl substituents make this particular derivative a valuable synthon.[1] Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of such molecules in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal three distinct signals in the aromatic region, corresponding to the protons on the indazole ring, and a broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the bromine and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.3 | Singlet (or narrow doublet) | - |

| H-6 | ~7.9 | Doublet | JH6-H7 ≈ 9.0 |

| H-7 | ~7.7 | Doublet | JH7-H6 ≈ 9.0 |

| N-H | >13.0 | Broad Singlet | - |

Expertise & Experience: Justification for Predictions

-

H-3 Proton: The proton at the 3-position is typically the most downfield signal in the ¹H NMR spectrum of 1H-indazoles, appearing as a singlet or a narrow doublet due to coupling with H-7.

-

Aromatic Protons (H-6, H-7): The protons on the benzene ring portion will appear as an AX spin system (two doublets) due to ortho-coupling. The electron-withdrawing trifluoromethyl group at C-5 will deshield the adjacent H-6, shifting it downfield relative to H-7.

-

N-H Proton: The indazole N-H proton is known to be acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a hydrogen-bond accepting solvent like DMSO-d₆, this proton signal is expected to be significantly downfield and broadened due to proton exchange.[2][3][4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule. The trifluoromethyl group will cause the C-5 signal to appear as a quartet due to ¹JCF coupling, and the CF₃ carbon itself will be a prominent quartet.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C-3 | ~135 | Singlet | - |

| C-3a | ~140 | Singlet | - |

| C-4 | ~115 | Quartet | ³JCF ≈ 4-5 |

| C-5 | ~125 | Quartet | ¹JCF ≈ 270-275 |

| C-6 | ~120 | Quartet | ²JCF ≈ 30-35 |

| C-7 | ~112 | Singlet | - |

| C-7a | ~122 | Singlet | - |

| CF₃ | ~124 | Quartet | ¹JCF ≈ 270-275 |

Expertise & Experience: Justification for Predictions

-

CF₃ Group Influence: The trifluoromethyl group has a strong influence on the ¹³C chemical shifts. The carbon directly attached (C-5) will be significantly affected, as will the adjacent carbons (C-4 and C-6) through space and through bond effects.[5][6]

-

¹³C-¹⁹F Coupling: One-bond coupling (¹JCF) for the CF₃ group is typically very large, around 270-275 Hz.[5] Two-bond (²JCF) and three-bond (³JCF) couplings are also observable and are diagnostic for identifying the positions of fluorinated groups.[7][8] The C-4, C-5, and C-6 carbons are all expected to show coupling to the fluorine atoms.[5]

-

C-4 (Bromo-substituted): The carbon bearing the bromine atom (C-4) is expected to be shielded compared to an unsubstituted carbon due to the "heavy atom effect".

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides a direct and sensitive window into the fluorinated portion of the molecule. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.

Table 3: Predicted ¹⁹F NMR Chemical Shift (470 MHz, DMSO-d₆)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C₅-CF₃ | ~ -60 to -65 | Singlet |

Expertise & Experience: Justification for Predictions

-

Chemical Shift Range: The chemical shift for a trifluoromethyl group on an aromatic ring typically falls within the range of -60 to -65 ppm relative to CFCl₃.[9][10][11] The exact position will be influenced by the electronic environment of the indazole ring.

-

Multiplicity: In a proton-decoupled ¹⁹F NMR spectrum, the signal for the CF₃ group will be a singlet, as all three fluorine atoms are chemically equivalent.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structure confirmation.

Caption: Workflow for FTIR analysis using the thin solid film method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules. [12][13]

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine.

Table 5: Predicted Key Fragments in EI-MS

| m/z (Mass/Charge Ratio) | Proposed Fragment | Comments |

| 266 / 268 | [M]⁺˙ | Molecular ion. The M+2 peak will have nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. [14][15] |

| 187 | [M - Br]⁺ | Loss of a bromine radical. |

| 197 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 169 | [M - CF₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the indazole ring. |

Expertise & Experience: Justification for Predictions

-

Molecular Ion and Bromine Isotopes: The most telling feature will be the molecular ion peak, which will appear as a doublet at m/z 266 and 268 with an approximate 1:1 intensity ratio, characteristic of a molecule containing one bromine atom. [14][15][16]* Primary Fragmentation Pathways: As a "hard" ionization technique, EI will induce fragmentation. [17]The most likely initial fragmentation events are the loss of the substituents: the bromine radical (·Br) or the trifluoromethyl radical (·CF₃). [1][18]The stability of the resulting carbocation will dictate the preferred pathway.

-

Indazole Ring Fragmentation: Following initial losses, the indazole ring itself may fragment, commonly through the elimination of a neutral molecule like HCN.

Experimental Protocol for GC-EI-MS Data Acquisition

This protocol outlines a standard procedure for analyzing a solid, thermally stable organic compound using Gas Chromatography-Mass Spectrometry with an Electron Ionization source.

Caption: Standard workflow for GC-EI-MS analysis of an organic compound.

Conclusion

This guide provides a comprehensive, predicted spectroscopic profile for this compound based on established principles and data from structurally related compounds. The detailed analysis of expected NMR, IR, and MS data, coupled with robust experimental protocols, serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic molecules. The self-validating nature of the described protocols ensures that researchers can confidently acquire and interpret data to confirm the structure and purity of their compounds, thereby upholding the highest standards of scientific integrity.

References

-

Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Zaitsev, V. P., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 78(1), 94. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Drawell. [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. UCI Department of Chemistry. [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Electron ionization. Wikipedia. [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

Kim, S., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(22), 5724–5727. [Link]

-

Elguero, J., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

-

Ameduri, B., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-23. [Link]

-

Ying, S., et al. (n.d.). Supplementary information for Ultrasound-assisted Bromination of Indazoles at C3 Position with Dibromohydantoin. The Royal Society of Chemistry. [Link]

-

Alkorta, I., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1988. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. [Link]

-

El-Faham, A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Heterocyclic Chemistry, 53(4), 1145-1150. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Noble Research Institute. (n.d.). Electron Ionization (EI). Noble Research Institute. [Link]

-

Science Trove. (n.d.). Analysis of electron ionization (EI) mass spectra. Science Trove. [Link]

-

Claramunt, R. M., et al. (1989). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 27(11), 1039-1044. [Link]

-

Majoube, M., et al. (1981). Raman and I.R. spectra of the NH and ND stretching region in polycristalline imidazole, 15N and D substituted analogs. INIS-IAEA. [Link]

-

Wang, H.-Y., et al. (2012). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 23(4), 761–767. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). Infrared (IR) Spectroscopy. UCLA Chemistry & Biochemistry. [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Tverskoy, O., et al. (2018). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 56(8), 737-744. [Link]

-

Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

-

Kupče, Ē., & Claridge, T. D. W. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Communications, 53(51), 6859–6862. [Link]

-

ResearchGate. (n.d.). An expanded view of the free NH vibrational stretching region of higher... ResearchGate. [Link]

-

ResearchGate. (n.d.). NH stretching spectra of imidazole monomers... ResearchGate. [Link]

-

Ismael, S., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) phenyl acetate. UNN. [Link]

-

Linclau, B., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. The Journal of Organic Chemistry, 80(2), 1013–1024. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science. [Link]

-

ACS Publications. (n.d.). Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. ACS ES&T Water. [Link]

-

NMR Central. (n.d.). 19Flourine NMR. NMR Central. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Elguero, J., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 20(12), 21546–21562. [Link]

-

Flinn, C., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7629. [Link]

-

KAUST Repository. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. KAUST Repository. [Link]

Sources

- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. unn.edu.ng [unn.edu.ng]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. rsc.org [rsc.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. rroij.com [rroij.com]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-5-(trifluoromethyl)-1H-indazole

Introduction

4-Bromo-5-(trifluoromethyl)-1H-indazole is a heterocyclic organic compound featuring an indazole core substituted with bromine and a trifluoromethyl group. Its structural complexity makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of a hydrogen bond donor (the indazole N-H), a halogen bond donor (the bromine atom), and a lipophilic, electron-withdrawing trifluoromethyl group imparts unique physicochemical properties that are leveraged in the design of novel bioactive molecules and functional materials.

Understanding the solubility profile of this compound is a critical first step in its application. Solubility profoundly impacts reaction kinetics, purification strategies, formulation for in-vivo studies, and the quality of data generated from in-vitro biological assays.[1][2] This guide provides a comprehensive overview of the solubility characteristics of this compound, details authoritative protocols for its experimental determination, and explains the scientific principles underpinning these methodologies.

Section 1: Physicochemical Properties & Solubility Prediction

A molecule's solubility is dictated by its structure, including its lipophilicity, ionizability, and crystal lattice energy.[1] The this compound molecule (Figure 1) presents a classic case of competing functionalities. The indazole ring system is polar and capable of hydrogen bonding, which favors solubility in polar solvents. Conversely, the bromine atom and, particularly, the highly lipophilic trifluoromethyl group, contribute to its hydrophobic character, favoring solubility in non-polar organic solvents.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1428234-73-4 | [3] |

| Molecular Formula | C₈H₄BrF₃N₂ | [3] |

| Molecular Weight | 265.03 g/mol | [3] |

| Appearance | Solid (Typical) | N/A |

| Calculated LogP | 2.47 (for a similar isomer) |[4] |

Note: As specific experimental data for this compound is not widely published, some properties are inferred from closely related analogs.

Due to the presence of both hydrophobic (Br, CF₃) and polar (indazole NH) groups, the solubility of this compound is expected to be poor in water and highest in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with moderate solubility in alcohols like ethanol and methanol.

Section 2: Experimental Solubility Determination

In drug discovery and development, two primary types of solubility are measured: kinetic and thermodynamic.[1][5]

-

Kinetic Solubility: Measures the concentration of a compound before it precipitates after being rapidly added to a buffer from a concentrated DMSO stock solution.[5][6] This method is high-throughput and reflects the conditions often found in initial biological screening assays.[1][7]

-

Thermodynamic (Equilibrium) Solubility: Measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[2][8] This is the "true" solubility and is critical for formulation and preclinical development.[8] It requires longer incubation times to ensure equilibrium is reached.[5][9]

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This protocol describes the "shake-flask" method, a gold-standard technique for measuring thermodynamic solubility.[5] The principle involves adding an excess of the solid compound to a solvent, allowing it to reach equilibrium through agitation, and then quantifying the concentration of the dissolved compound in the supernatant.[8][10]

Rationale for Method Selection: The shake-flask method is chosen for its accuracy and ability to determine the true equilibrium solubility, which is essential for downstream applications like formulation development.[2][8] The extended incubation period ensures that the dissolution process has reached a steady state, providing a reliable and reproducible measurement.[5][9]

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial.[8]

-

Prepare the desired test solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), water, ethanol).

-

-

Incubation:

-

Add a precise volume (e.g., 1 mL) of the chosen solvent to the vial containing the solid compound.[8]

-

Seal the vials securely.

-

Place the vials in a thermomixer or on a vial roller system.

-

Incubate at a controlled temperature (e.g., 25°C) with constant agitation (e.g., 700-850 rpm) for 24 hours to ensure equilibrium is reached.[5][8]

-

-

Sample Processing:

-

After incubation, visually inspect the vials for the presence of undissolved solid to confirm that a saturated solution was achieved.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For higher accuracy, filter the supernatant through a 0.45 µm filter plate.[5][10]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of the compound at known concentrations, typically dissolved in DMSO.

-

Analyze the filtered supernatant and the standards by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

-

The UV absorbance or mass spectrometry signal of the sample is compared against the calibration curve to determine the concentration.

-

-

Data Reporting:

Workflow Diagram: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for High-Throughput Kinetic Solubility

Kinetic solubility is often used in early discovery to quickly rank compounds.[5] The method involves adding a small volume of a concentrated DMSO stock solution to an aqueous buffer and measuring the point of precipitation.[6][7]

Rationale for Method Selection: This approach is fast and requires minimal compound, making it ideal for screening large numbers of compounds where relative solubility is more important than an exact thermodynamic value.[6] Nephelometry (light scattering) is a common detection method as it can directly measure insolubility-induced precipitation.[1][7]

Workflow Diagram: Kinetic Solubility via Nephelometry

Caption: High-Throughput Kinetic Solubility Workflow.

Section 3: Data Interpretation and Application

The solubility data for this compound directly informs its practical application:

-

For Synthetic Chemists: Knowledge of solubility in common organic solvents (e.g., ethyl acetate, dichloromethane, acetonitrile) is essential for designing reaction conditions and purification protocols (e.g., crystallization, chromatography).

-

For Pharmacologists & Biologists: Aqueous solubility at physiological pH (e.g., 7.4) is a prerequisite for obtaining reliable data in in vitro and in vivo experiments.[2][10] Poor solubility can lead to compound precipitation in assay media, causing false negatives or inconsistent results.[2] A solubility goal for many drug discovery compounds is >60 µg/mL.[1]

-

For Formulation Scientists: Thermodynamic solubility is a fundamental parameter for developing a suitable dosage form for preclinical and clinical studies. It dictates the maximum achievable concentration in a given vehicle and influences oral bioavailability.[2]

Conclusion

This compound is a compound with a complex solubility profile governed by the interplay of its polar indazole core and hydrophobic bromo- and trifluoromethyl substituents. While quantitative data in public literature is scarce, its structure suggests poor aqueous solubility and better solubility in polar aprotic solvents. The robust, gold-standard shake-flask method for determining thermodynamic solubility and the high-throughput kinetic assay provide researchers with the necessary tools to accurately characterize this property. A thorough understanding and experimental validation of its solubility are paramount for the successful application of this versatile chemical building block in any scientific endeavor.

References

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

-

Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

4-bromo-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. This compound - CAS:1428234-73-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

4-Bromo-5-(trifluoromethyl)-1H-indazole stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 4-Bromo-5-(trifluoromethyl)-1H-indazole

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a critical heterocyclic building block in contemporary drug discovery and materials science. Its structural integrity is paramount for the success of multi-step syntheses and the reliability of experimental outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound. We will delve into its inherent chemical properties, potential degradation pathways, and scientifically grounded protocols for optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals who handle this or structurally related compounds.

Introduction to this compound

This compound, identified by CAS number 1428234-73-4, is a substituted indazole. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting protein kinases and other key biological targets.[1] The bromine atom at the 4-position and the trifluoromethyl group at the 5-position provide specific steric and electronic properties, making it a versatile intermediate for creating complex molecular architectures through reactions like cross-coupling.[1][2] Understanding its stability is not merely a matter of logistics but a prerequisite for reproducible and successful research.

| Property | Value | Source |

| CAS Number | 1428234-73-4 | [3] |

| Molecular Formula | C₈H₄BrF₃N₂ | [3][4] |

| Molecular Weight | 265.03 g/mol | [3][4] |

| Appearance | Typically a solid | [5] |

Molecular Structure and Inherent Stability

The stability of this compound is a direct consequence of its molecular structure.

-

Indazole Core : The bicyclic aromatic system of indazole is inherently stable due to electron delocalization. It exists in tautomeric forms, primarily the 1H- and 2H-indazoles.[6] The N-H proton is acidic and can be a site of reactivity, particularly with bases.

-

Trifluoromethyl (CF₃) Group : This is a strongly electron-withdrawing and highly stable functional group. The C-F bonds are exceptionally strong, rendering the group resistant to metabolic degradation and many chemical reactions. It also increases the thermal and oxidative stability of the entire molecule.

-

Bromo (Br) Group : The C-Br bond on the aromatic ring is relatively stable. However, it serves as a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), which are foundational in modern synthetic chemistry.[1] While stable under storage, it is the designed point of reactivity.

Potential Degradation Pathways

While generally stable under recommended conditions, this compound can degrade under specific environmental stresses. Understanding these pathways is crucial for preventing sample degradation.

-

Photodegradation : Aromatic and halogenated compounds are often susceptible to degradation upon exposure to UV or high-intensity visible light. This can lead to debromination or other complex reactions.

-

Oxidative Degradation : The nitrogen atoms in the indazole ring can be susceptible to oxidation, potentially forming N-oxides, especially in the presence of strong oxidizing agents or atmospheric oxygen over long periods.

-

Hydrolysis : While the C-Br and C-CF₃ bonds are robust, extreme pH conditions (strong acids or bases) coupled with elevated temperatures could potentially lead to the hydrolysis of the molecule, though this is less common under typical laboratory conditions.[7]

-

Thermal Stress : Excessive heat can provide the energy needed to overcome activation barriers for decomposition, leading to nonspecific degradation.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from safety data sheets of the target compound and structurally similar halogenated indazoles.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C to 8°C. Short-term: Room temperature is acceptable. | Reduces the rate of potential thermal degradation and other slow decomposition reactions.[8] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.[8] |

| Light | Keep in an amber or opaque, tightly sealed container. | Protects the compound from photodegradation.[7] |

| Moisture | Store in a dry, well-ventilated place. Use of a desiccator is advised. | Prevents potential hydrolysis and moisture-mediated clumping of the solid.[7][9] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[10][11] | Prevents chemical reactions that could destroy the compound. Strong bases can deprotonate the indazole N-H, increasing reactivity. |

Handling Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[9][12] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[10][13] Avoid generating dust.[13]

Methodologies for Stability and Purity Assessment

A multi-pronged, orthogonal approach is required to rigorously assess the purity and stability of this compound.[14]

| Analytical Method | Primary Use | Strengths & Insights |

| HPLC / UPLC | Purity assessment and quantification. | High-resolution separation of the main compound from impurities and degradants. Area percentage can be used to quantify purity.[14][15] |

| LC-MS | Identity confirmation and impurity profiling. | Provides the molecular weight of the parent compound and any new peaks, aiding in the structural identification of degradation products.[14][16] |

| NMR Spectroscopy | Unambiguous structure elucidation. | Confirms the chemical structure. Can detect subtle changes and, through quantitative NMR (qNMR), provide an absolute purity value against a certified standard.[14] |

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to probe the stability of this compound under various stress conditions.[7]

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

2. Application of Stress Conditions (in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

-

Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil.

3. Sample Analysis:

-

At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

If necessary, neutralize the acidic and basic samples before injection.

-

Analyze all samples by a stability-indicating HPLC-UV method. An LC-MS method should be used to obtain mass information for any new peaks observed.

4. Data Interpretation:

-

Compare the chromatograms of the stressed samples to the initial (T=0) and control samples.

-

Calculate the percentage degradation by the loss of the main peak area.

-

Attempt to identify major degradation products using the LC-MS data.

Conclusion

The stability of this compound is robust under controlled conditions, a testament to its aromatic core and the stabilizing influence of the trifluoromethyl group. However, it is susceptible to degradation from light, strong oxidizers, and extreme temperatures. For researchers and drug development professionals, ensuring the integrity of this key building block is non-negotiable. Adherence to the storage and handling protocols outlined in this guide—specifically, storage in a cool, dark, dry, and inert environment—will safeguard its chemical purity and ensure the validity of experimental results derived from its use. Regular analytical assessment via chromatographic and spectroscopic methods is the ultimate guarantee of its quality.

References

- Fluorochem. (2024). Safety Data Sheet: 4-Bromo-7-fluoro-5-methyl-1H-indazole.

- Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-5-methyl-1H-indazole.

- Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indazole.

- Fisher Scientific. (2009). Safety Data Sheet: Benzene, 1-bromo-4-(trifluoromethyl)-.

- MedchemExpress. (2025). Safety Data Sheet: 4-Bromo-6-fluoro-1H-indazole.

- Echemi. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole RC00224.

-

PubChem. (n.d.). 4-bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

- ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.

- Rao, N.S.K., Sen, S., Lateef, S.S., & AK, V. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System. Agilent Technologies.

- BLDpharm. (n.d.). 4-Bromo-5-fluoro-1-methyl-1H-indazole.

- BLDpharm. (n.d.). 4-Bromo-5-fluoro-1H-indazole.

- BenchChem. (2025). 3-Bromo-6-(trifluoromethyl)-1H-indazole stability and degradation pathways.

- BenchChem. (2025). Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Comparative Guide.

- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Bentham Science.

-

ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Analytical and Bioanalytical Chemistry. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review.

-

Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - CAS:1428234-73-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-Bromo-5-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 26985641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-methyl-1H-indazole | 1159511-73-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. agilent.com [agilent.com]

- 16. 1428234-73-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

A Technical Guide to the Biological Activity of 4-Bromo-5-(trifluoromethyl)-1H-indazole: A Roadmap for Preclinical Investigation

Abstract